N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
Description
Nomenclature and IUPAC Classification
The compound’s systematic IUPAC name, This compound , reflects its intricate polycyclic structure. Breaking this down:
- Pyrrolidine-3-carboxamide : A five-membered saturated ring with four carbons and one nitrogen (pyrrolidine) substituted at position 3 with a carboxamide group.
- 5-Oxo : Indicates a ketone functional group at position 5 of the pyrrolidine ring.
- 1-(p-Tolyl) : A para-methylphenyl group attached to the pyrrolidine’s nitrogen at position 1.
- 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl : A bicyclic system comprising a pyrazole fused to a cyclopentane ring. The pyrazole (a five-membered ring with two adjacent nitrogen atoms) is partially hydrogenated (2,4,5,6-tetrahydro), with a methyl group at position 2.
This nomenclature adheres to IUPAC priority rules, where the pyrrolidine moiety serves as the parent structure, and the cyclopenta[c]pyrazole acts as a substituent via the carboxamide linkage.
Historical Context in Heterocyclic Chemistry Research
The synthesis of pyrrolidine-pyrazole hybrids represents a convergence of two historically significant heterocyclic research trajectories:
- Pyrrolidine Development : First isolated in 1858, pyrrolidine gained prominence due to its presence in natural alkaloids (e.g., nicotine) and pharmaceuticals (e.g., the racetam class). Its saturated structure confers conformational flexibility, enhancing binding to biological targets.
- Pyrazole Innovations : Pyrazole, synthesized by Ludwig Knorr in 1883, became a cornerstone of medicinal chemistry following the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
The fusion of these systems emerged in the early 21st century, driven by the need for multitarget therapeutics. For example, pyrazoline-pyrrolidine hybrids demonstrated anticancer activity by inhibiting Bcl-2 proteins, while pyrimidine-pyrazole hybrids showed dual kinase inhibition. These advances laid the groundwork for synthesizing this compound as a structurally optimized hybrid.
Significance of Pyrrolidine-Pyrazole Hybrid Architectures
The integration of pyrrolidine and pyrazole moieties exploits complementary pharmacological properties:
| Feature | Pyrrolidine Contribution | Pyrazole Contribution | Hybrid Advantage |
|---|---|---|---|
| Conformation | Flexible saturation | Planar aromaticity | Balanced rigidity/flexibility |
| Bioactivity | Alkaloid-like interactions | Hydrogen-bonding capability | Multitarget engagement |
| Metabolic Stability | Resistance to oxidation | Enhanced π-π stacking | Improved pharmacokinetics |
For instance, the pyrrolidine ring’s saturation may reduce metabolic degradation compared to purely aromatic systems, while the pyrazole’s nitrogen atoms facilitate hydrogen bonding with enzymes like BRAF kinases. This synergy is evident in hybrid analogs showing nanomolar IC~50~ values against cancer cell lines.
Structurally, the compound’s cyclopenta[c]pyrazole subunit introduces steric bulk that may enhance selectivity for hydrophobic binding pockets, as observed in kinase inhibitors. Meanwhile, the p-tolyl group could modulate lipophilicity, influencing blood-brain barrier permeability.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-8-14(9-7-12)23-11-13(10-17(23)24)19(25)20-18-15-4-3-5-16(15)21-22(18)2/h6-9,13H,3-5,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOLMRIEVMMXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CCCC4=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with potential biological activities that merit detailed investigation. This compound features a unique bicyclic structure that combines a pyrazole moiety with a pyrrolidine framework, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that derivatives of this compound possess significant biological activities, particularly in the realms of antitumor , antimicrobial , and anti-inflammatory effects. The following sections detail these activities.
Antitumor Activity
Several studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : These compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction : They may activate apoptotic pathways in tumor cells, promoting programmed cell death.
| Compound Name | Activity Type | Mechanism |
|---|---|---|
| Compound A | Antitumor | Apoptosis induction |
| Compound B | Antitumor | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Research has shown that similar pyrazole derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, the compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
- N-type Calcium Channel Blockers : A study explored the use of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel blockers in pain management. One derivative showed significant efficacy in vivo in a rat model of chronic pain .
- Alpha-Amylase Inhibition : Another research evaluated the alpha-amylase inhibition activity of related compounds. The results indicated that certain derivatives exhibited stronger inhibitory effects compared to acarbose (a known inhibitor), suggesting potential applications in diabetes management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s cyclopenta[c]pyrazol core differentiates it from analogs with pyridine, imidazo[1,2-a]pyridine, or pyrazolo[4,3-c]pyridine systems. For example:
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Features an imidazo-pyridine core with electron-withdrawing nitro and cyano groups, leading to reduced solubility compared to the target compound’s p-tolyl group .
Substituent Effects
- p-Tolyl vs. Chlorophenyl/Benzyl Groups : The p-tolyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to chlorophenyl (logP ~2.8) or benzyl (logP ~2.5) analogs, influencing membrane permeability .
- Methyl vs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
